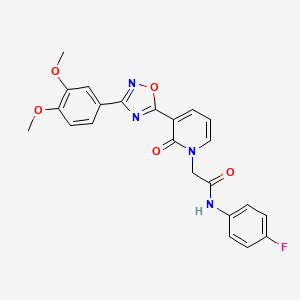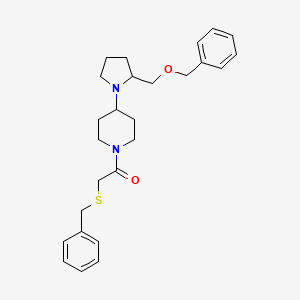
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone is a useful research compound. Its molecular formula is C26H34N2O2S and its molecular weight is 438.63. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
Research on compounds structurally related to the one , such as enaminones, reveals insights into hydrogen-bonding patterns. These patterns play a critical role in stabilizing molecular structures through intra- and intermolecular interactions. For instance, the study of various enaminones showed bifurcated hydrogen bonding leading to the formation of six-membered rings and centrosymmetric dimers, indicating potential structural stability and reactivity considerations for similar compounds (Balderson et al., 2007).
Synthesis of Functionalized Organic Compounds
The synthesis of functionalized organic compounds, including 4H-pyrano[3,2-c]pyridines, demonstrates the versatility of using specific reactants and catalysts to create complex molecules. Such methodologies could be adapted for the synthesis and functionalization of the specified compound, providing a pathway to generate novel materials with potential biological or material applications (Mekheimer et al., 1997).
RuO4-mediated Oxidation of N-benzylated Tertiary Amines
Research into the RuO4-mediated oxidation of N-benzylated tertiary amines highlights the chemical reactivity and transformation possibilities of similar compounds. This process results in the formation of lactams and benzaldehyde derivatives, pointing to potential pathways for chemical modifications and the synthesis of derivatives with varied biological or chemical properties (Petride et al., 2004).
Synthesis and Characterization of Metal Complexes
The development of metal complexes using functionalized organic ligands, as seen in the synthesis of iron and cobalt dichloride complexes, suggests potential applications in catalysis and material science. These complexes exhibit catalytic activities that could be relevant for polymerization reactions or as catalysts in organic synthesis, indicating that similar strategies could be employed to explore the catalytic potential of "1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone" and its derivatives (Sun et al., 2007).
Antibacterial and Antifungal Properties of Derivatives
The synthesis and evaluation of monoterpenes and their derivatives for antibacterial and antifungal properties highlight the importance of chemical modifications in enhancing biological activities. This indicates the potential of structurally similar compounds to serve as starting points for the development of new antimicrobial agents, suggesting an area of application for the compound (Masila et al., 2020).
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S/c29-26(21-31-20-23-10-5-2-6-11-23)27-16-13-24(14-17-27)28-15-7-12-25(28)19-30-18-22-8-3-1-4-9-22/h1-6,8-11,24-25H,7,12-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAMKIYFWVIYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(benzylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
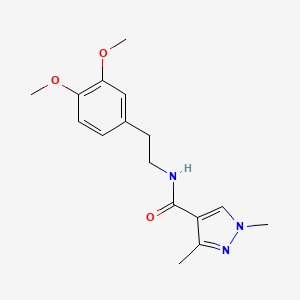
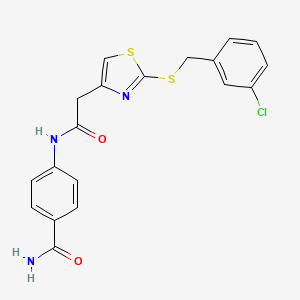
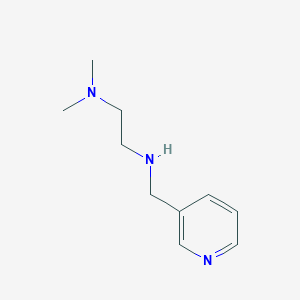
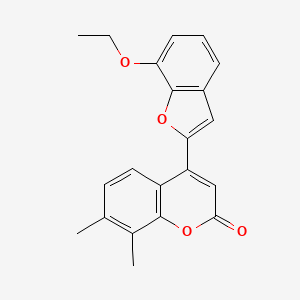
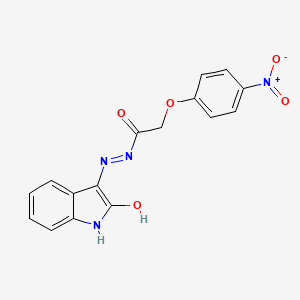
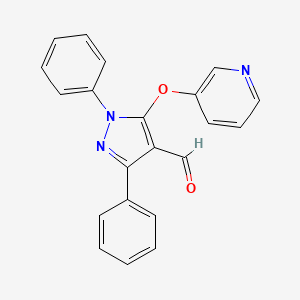
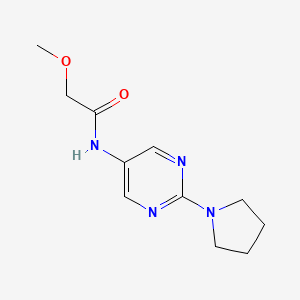
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
